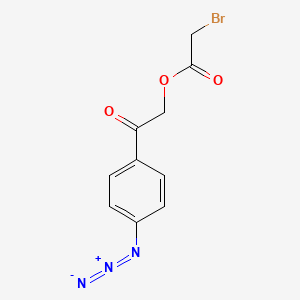![molecular formula C16H25NOS B14468380 N-[2-(Methylsulfanyl)phenyl]nonanamide CAS No. 65655-69-8](/img/structure/B14468380.png)
N-[2-(Methylsulfanyl)phenyl]nonanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Methylsulfanyl)phenyl]nonanamide is an organic compound with the molecular formula C16H25NOS It is characterized by the presence of a nonanamide backbone substituted with a 2-(methylsulfanyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylsulfanyl)phenyl]nonanamide typically involves the reaction of 2-(methylsulfanyl)aniline with nonanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{2-(Methylsulfanyl)aniline} + \text{Nonanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methylsulfanyl)phenyl]nonanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
N-[2-(Methylsulfanyl)phenyl]nonanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Methylsulfanyl)phenyl]nonanamide involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Methylsulfanyl)phenyl]acetamide
- N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide
- N-[2-(Methylsulfanyl)phenyl]benzamide
Uniqueness
N-[2-(Methylsulfanyl)phenyl]nonanamide is unique due to its longer aliphatic chain compared to similar compounds. This structural difference can influence its physical properties, such as solubility and melting point, as well as its chemical reactivity and biological activity.
Properties
CAS No. |
65655-69-8 |
|---|---|
Molecular Formula |
C16H25NOS |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)nonanamide |
InChI |
InChI=1S/C16H25NOS/c1-3-4-5-6-7-8-13-16(18)17-14-11-9-10-12-15(14)19-2/h9-12H,3-8,13H2,1-2H3,(H,17,18) |
InChI Key |
ATSSZYITBCIBEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC=CC=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


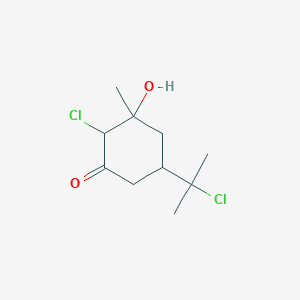
![[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B14468306.png)
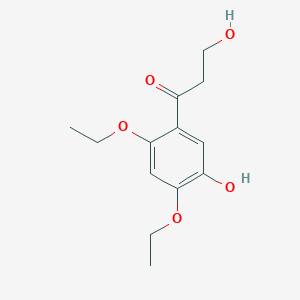
![Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14468321.png)

![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)

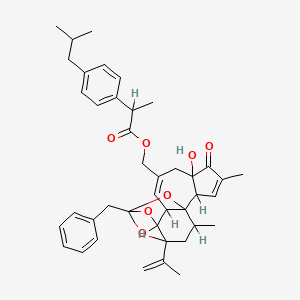

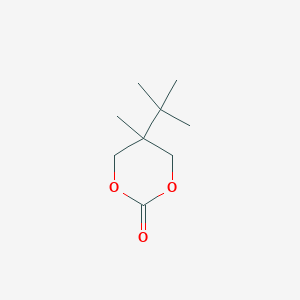
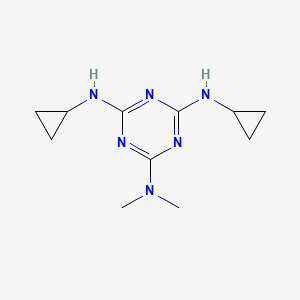
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
